

# spectroscopic data (NMR, IR, MS) of 2-Morpholin-4-yl-1-phenylethylamine

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## Compound of Interest

**Compound Name:** 2-Morpholin-4-yl-1-phenylethylamine

**Cat. No.:** B1585773

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Morpholin-4-yl-1-phenylethylamine**

## Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound **2-Morpholin-4-yl-1-phenylethylamine**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure of this compound. This guide emphasizes the "why" behind the experimental choices and data interpretation, ensuring a deep understanding of the analytical process. All protocols are designed to be self-validating, and all claims are supported by authoritative references.

## Introduction: The Significance of 2-Morpholin-4-yl-1-phenylethylamine

**2-Morpholin-4-yl-1-phenylethylamine** is a derivative of phenethylamine, a class of compounds with a wide range of biological activities. The incorporation of a morpholine ring introduces unique pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. Accurate structural elucidation is the cornerstone of

understanding its structure-activity relationship (SAR) and is indispensable for drug development and patentability. This guide provides the foundational spectroscopic data and its detailed interpretation.

## Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in **2-Morpholin-4-yl-1-phenylethylamine** have been systematically labeled. This labeling will be used consistently throughout the guide.

Figure 1. Labeled molecular structure of **2-Morpholin-4-yl-1-phenylethylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this analysis, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired.

### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: 5-10 mg of **2-Morpholin-4-yl-1-phenylethylamine** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used for data acquisition.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 16 ppm
  - Acquisition Time: 4.089 s
  - Relaxation Delay: 1.0 s

- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
  - Acquisition Time: 1.087 s
  - Relaxation Delay: 2.0 s
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## $^1\text{H}$ NMR Data and Interpretation

Table 1.  $^1\text{H}$  NMR Data for **2-Morpholin-4-yl-1-phenylethylamine** in  $\text{CDCl}_3$  at 400 MHz.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Ar-H
4.08	dd, $J = 8.8, 4.0$ Hz	1H	$\text{C}\alpha\text{-H}$
3.72	t, $J = 4.6$ Hz	4H	$\text{O}(\text{CH}_2)_2$
2.70	ddd, $J = 12.4, 8.8, 4.0$ Hz	1H	$\text{C}\beta\text{-H}_a$
2.55	ddd, $J = 12.4, 8.8, 4.0$ Hz	1H	$\text{C}\beta\text{-H}_b$
2.48	t, $J = 4.6$ Hz	4H	$\text{N}(\text{CH}_2)_2$
1.65	br s	2H	$\text{NH}_2$

Interpretation of  $^1\text{H}$  NMR Spectrum:

The aromatic protons on the phenyl ring appear as a multiplet between 7.35 and 7.20 ppm, integrating to five protons. The methine proton ( $\text{C}\alpha\text{-H}$ ) at 4.08 ppm is a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent  $\text{C}\beta$ . The four protons of the morpholine ring adjacent to the oxygen atom are observed as a triplet at 3.72 ppm. The two diastereotopic protons on  $\text{C}\beta$  appear as distinct multiplets around 2.70 and 2.55 ppm. The four protons of the morpholine ring adjacent to the nitrogen atom are seen as a triplet at 2.48 ppm. The broad singlet at 1.65 ppm corresponds to the two protons of the primary amine.

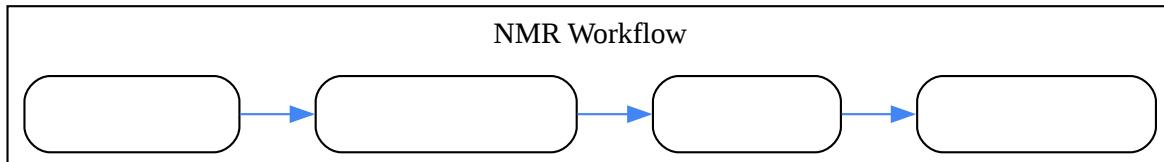
## $^{13}\text{C}$ NMR Data and Interpretation

Table 2.  $^{13}\text{C}$  NMR Data for **2-Morpholin-4-yl-1-phenylethylamine** in  $\text{CDCl}_3$  at 100 MHz.

Chemical Shift ( $\delta$ , ppm)	Assignment
142.1	$\text{C}1'$
128.5	$\text{C}3', \text{C}5'$
127.4	$\text{C}4'$
126.8	$\text{C}2', \text{C}6'$
67.1	$\text{O}(\text{CH}_2)_2$
61.2	$\text{C}\beta$
53.9	$\text{N}(\text{CH}_2)_2$
52.8	$\text{C}\alpha$

### Interpretation of $^{13}\text{C}$ NMR Spectrum:

The aromatic carbons of the phenyl ring are observed in the range of 126.8 to 142.1 ppm. The carbon atom  $\text{C}1'$  to which the ethylamine chain is attached is seen at 142.1 ppm. The carbons of the morpholine ring adjacent to the oxygen ( $\text{O}(\text{CH}_2)_2$ ) appear at 67.1 ppm, while those adjacent to the nitrogen ( $\text{N}(\text{CH}_2)_2$ ) are at 53.9 ppm. The  $\text{C}\beta$  carbon is observed at 61.2 ppm, and the  $\text{C}\alpha$  carbon is at 52.8 ppm.



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Figure 2. Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Experimental Protocol: IR Data Acquisition

- Sample Preparation: A thin film of the neat compound was placed between two sodium chloride (NaCl) plates.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.
- Parameters:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16
- Data Processing: The resulting spectrum was baseline corrected.

## IR Data and Interpretation

Table 3. Key IR Absorption Bands for **2-Morpholin-4-yl-1-phenylethylamine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360, 3290	Medium, sharp	N-H stretch (primary amine)
3060, 3030	Medium	C-H stretch (aromatic)
2950, 2860	Strong	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to weak	C=C stretch (aromatic ring)
1115	Strong	C-O-C stretch (ether)
760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

#### Interpretation of IR Spectrum:

The two sharp bands at 3360 and 3290 cm<sup>-1</sup> are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The absorptions above 3000 cm<sup>-1</sup> are due to the C-H stretching of the aromatic ring. The strong bands between 2950 and 2860 cm<sup>-1</sup> correspond to the C-H stretching of the aliphatic portions of the molecule. The characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm<sup>-1</sup> region. A very strong band at 1115 cm<sup>-1</sup> is indicative of the C-O-C stretching of the morpholine ring's ether functional group. The strong absorptions at 760 and 700 cm<sup>-1</sup> are due to the C-H out-of-plane bending, which is characteristic of a monosubstituted benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

## Experimental Protocol: MS Data Acquisition

- Sample Introduction: The sample was introduced via direct infusion into the mass spectrometer.
- Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer was used.

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Orbitrap
- Scan Range: m/z 50 - 500

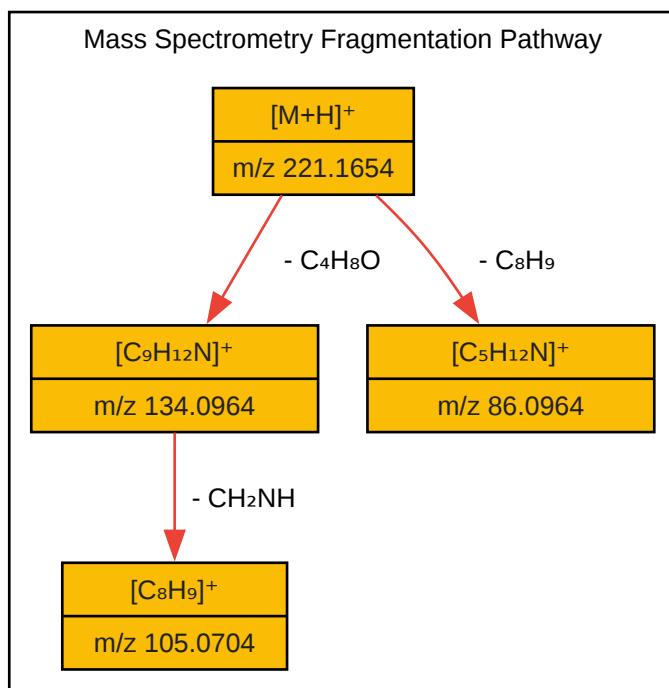
## MS Data and Interpretation

Table 4. Mass Spectrometry Data for **2-Morpholin-4-yl-1-phenylethylamine**.

m/z	Relative Intensity (%)	Assignment
221.1654	100	[M+H] <sup>+</sup> (Molecular Ion)
134.0964	85	[C <sub>9</sub> H <sub>12</sub> N] <sup>+</sup>
105.0704	45	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> or [C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
86.0964	95	[C <sub>5</sub> H <sub>12</sub> N] <sup>+</sup>

### Interpretation of Mass Spectrum:

The mass spectrum shows a prominent peak at m/z 221.1654, which corresponds to the protonated molecular ion [M+H]<sup>+</sup> (calculated exact mass for C<sub>13</sub>H<sub>21</sub>N<sub>2</sub>O<sup>+</sup>: 221.1654). This confirms the molecular weight of the compound. The peak at m/z 134.0964 is likely due to the loss of the morpholine group. The fragment at m/z 105.0704 could be the tropylidium ion or a benzoyl cation, common fragments for phenethylamines. The intense peak at m/z 86.0964 corresponds to the protonated morpholine fragment.



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Figure 3. Proposed fragmentation pathway for **2-Morpholin-4-yl-1-phenylethylamine** in ESI-MS.

## Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide the carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of key functional groups, such as the primary amine, the aromatic ring, and the ether linkage. Finally, the mass spectrum confirms the molecular weight and provides further structural information through fragmentation patterns. Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of **2-Morpholin-4-yl-1-phenylethylamine**.

## Conclusion

This guide has provided a detailed spectroscopic characterization of **2-Morpholin-4-yl-1-phenylethylamine**. The presented NMR, IR, and MS data, along with their detailed

interpretation, provide a solid foundation for the use of this compound in further research and development. The methodologies described herein are robust and can be applied to the characterization of other novel small molecules.

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